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Compound of Interest

Compound Name: 4,5-Dichloroquinazoline

Cat. No.: B1580998

An In-depth Technical Guide to 4,5-
Dichloroquinazoline
Introduction

In the landscape of medicinal chemistry and organic synthesis, the quinazoline scaffold stands
out as a "privileged structure,” forming the core of numerous therapeutic agents and valuable
synthetic intermediates.[1][2] Among its halogenated derivatives, 4,5-dichloroquinazoline
(CAS No. 2148-55-2) is a pivotal building block, particularly noted for its application in the
synthesis of targeted therapeutics. Its unique substitution pattern, with chlorine atoms at both
the pyrimidine (C4) and benzene (C5) rings, offers a versatile platform for regioselective
functionalization.

This guide provides a comprehensive technical overview of the physical and chemical
properties of 4,5-dichloroquinazoline. It is intended for researchers, scientists, and drug
development professionals, offering field-proven insights into its reactivity, synthesis, and safe
handling, grounded in authoritative references.

Compound Identification and Core Physical
Properties

Accurate identification and understanding of fundamental physical characteristics are
paramount before utilization in any experimental setting.
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Nomenclature and Structural Information

o Systematic IUPAC Name: 4,5-Dichloroquinazoline
e CAS Number: 2148-55-2

o Molecular Formula: CeH4Cl2N2

e Molecular Weight: 199.04 g/mol

e Synonyms: Quinazoline, 4,5-dichloro-

Physical Properties

The physical properties of 4,5-dichloroquinazoline are summarized in the table below. These
constants are critical for determining appropriate solvents for reactions and purification, as well
as for setting up experimental conditions.

Property Value Source(s)
Appearance Off-white to light yellow solid Generic Supplier Data
Melting Point 131.5-133°Cor161-162°C  Discrepancy noted
Boiling Point 317.6 £ 22.0 °C (Predicted) Generic Supplier Data
Density 1.486 - 1.5 g/cm?3 (Predicted) Generic Supplier Data

B Insoluble in water; Soluble in ) )
Solubility Generic Supplier Data
ether, acetone

pKa 0.12 £+ 0.30 (Predicted) Generic Supplier Data

Note on Melting Point Discrepancy: Different sources report varying melting points. This
variation can arise from differences in crystalline form or purity. It is crucial for researchers to
determine the melting point of their specific batch as a preliminary purity check.

Spectroscopic Profile
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While specific spectral data for 4,5-dichloroquinazoline is not widely published, its profile can
be reliably predicted based on its structure and data from closely related analogues like 2,4-
and 4,7-dichloroquinazolines.[3][4][5][6][7][8][9]

e 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
(typically & 7.5-9.0 ppm). The spectrum will consist of a characteristic set of multiplets
corresponding to the three adjacent protons on the benzene ring (H6, H7, and H8) and a
singlet for the proton on the pyrimidine ring (H2). The precise chemical shifts and coupling
constants will be influenced by the deshielding effects of the chlorine atoms and the nitrogen
atoms in the heterocyclic ring.

e 13C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms.
The carbons attached to the chlorine atoms (C4 and C5) and the carbons in the pyrimidine
ring (C2, C4, C8a) are expected to be significantly deshielded, appearing at lower fields.

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
molecule containing two chlorine atoms. The molecular ion peak (M+) would appear at m/z
198, with accompanying peaks at m/z 200 (M+2) and m/z 202 (M+4) in an approximate ratio
of 9:6:1, confirming the presence of two chlorine atoms.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C
stretching vibrations within the aromatic rings (approx. 1500-1620 cm~1) and C-H stretching
of the aromatic protons (approx. 3000-3100 cm~1). A key diagnostic feature would be the C-
Cl stretching vibrations, typically found in the 1000-1100 cm~1 region.

Chemical Properties and Reactivity: A Focus on
Regioselectivity

The synthetic utility of dichloroquinazolines is dominated by the reactivity of the chlorine atoms
towards Nucleophilic Aromatic Substitution (SnAr). The electron-deficient nature of the
pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the attached chlorine
atom at the C4 position highly susceptible to displacement by nucleophiles.

The Causality of Regioselective Substitution
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For dichloroquinazolines like the 2,4-isomer, it is well-established that the C4 position is
significantly more reactive than the C2 position under mild reaction conditions.[10][11] This
regioselectivity is a cornerstone of its synthetic application. The rationale is twofold:

» Electronic Activation: The nitrogen at position 3 provides strong activation for nucleophilic
attack at C4 through resonance stabilization of the negatively charged intermediate (the
Meisenheimer complex).

 Intermediate Stability: The intermediate formed by attack at C4 is more stable than the one
formed by attack at C2 because the negative charge can be delocalized onto the adjacent
nitrogen atom without disrupting the aromaticity of the fused benzene ring.

While 4,5-dichloroquinazoline has one chlorine on each ring, the C4 chlorine on the
pyrimidine ring is the primary site for nucleophilic substitution due to this electronic activation.
The C5 chlorine on the benzene ring is much less reactive and typically requires harsher
conditions, such as metal-catalyzed cross-coupling reactions, for substitution.
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Mild Conditions
. . A (e.g., Base, RT to 80°C) K
4,5-Dichloroquinazoline Reaction Pathways
Elimination of CI-
' g 4-Substituted-5-chloroquinazoline
1
Nucleophile (Nu-)
(e.g., R-NH2)

Attack at C4
(Favored Pathway)
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4,5-Dichloroquinazoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as
potential anticancer agents - PMC [pmc.ncbi.nim.nih.gov]

e 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC
[pmc.ncbi.nlm.nih.gov]

. rsc.org [rsc.org]

. rsc.org [rsc.org]

. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum [chemicalbook.com]
. acgpubs.org [acgpubs.org]

. rsc.org [rsc.org]

. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum [chemicalbook.com]

°
(] [e0] ~ (o)) (62} H w

. dev.spectrabase.com [dev.spectrabase.com]
e 10. mdpi.com [mdpi.com]
e 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

 To cite this document: BenchChem. [physical and chemical properties of 4,5-
dichloroquinazoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580998#physical-and-chemical-properties-of-4-5-
dichloroquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

